molecular formula C16H25N3O5 B13704774 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate

Katalognummer: B13704774
Molekulargewicht: 339.39 g/mol
InChI-Schlüssel: PTBUVACJFVXQTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate is a chemical compound with the molecular formula C16H25N3O5 and a molecular weight of 339.39 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ring and a piperidyl group, making it a valuable compound in various scientific research fields.

Vorbereitungsmethoden

The synthesis of 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate involves several steps. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cellular receptors, triggering specific signaling pathways that lead to desired biological effects .

Vergleich Mit ähnlichen Verbindungen

2,5-Dioxo-1-pyrrolidinyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate can be compared with similar compounds such as:

    2,5-Dioxopyrrolidin-1-yl 3-(2-(2,6-dimethylpiperidin-1-yl)acetamido)propanoate: This compound has a similar structure but may differ in its reactivity and applications.

    β-Alanine, N-[2-(2,6-dimethyl-1-piperidinyl)acetyl]-, 2,5-dioxo-1-pyrrolidinyl ester:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.

Eigenschaften

Molekularformel

C16H25N3O5

Molekulargewicht

339.39 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-1-yl) 3-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoate

InChI

InChI=1S/C16H25N3O5/c1-11-4-3-5-12(2)18(11)10-13(20)17-9-8-16(23)24-19-14(21)6-7-15(19)22/h11-12H,3-10H2,1-2H3,(H,17,20)

InChI-Schlüssel

PTBUVACJFVXQTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1CCCC(N1CC(=O)NCCC(=O)ON2C(=O)CCC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.